Rational Design Strategies for Cyclic Urea-Based HIV Protease Inhibitors
Mozenavir (DMP-450) exemplifies the strategic application of cyclic urea scaffolds as non-peptidic HIV-1 protease inhibitors (PIs). This design circumvents the peptidic nature of early PIs, which suffered from metabolic instability and poor oral bioavailability. The cyclic urea core serves as a transition-state mimic of the protease's tetrahedral intermediate, enabling potent hydrogen-bonding interactions with the catalytic aspartate residues (Asp25/Asp25') of the HIV-1 protease active site [8] [9]. Key design innovations include:
- Backbone Targeting: The cyclic urea oxygen atom forms critical hydrogen bonds with the backbone NH groups of Ile50 and Ile50', while the urea NH groups interact with the carbonyl oxygens of Gly27 and Gly27'. This dual hydrogen-bonding network mimics substrate-enzyme interactions, enhancing binding affinity [9].
- Stereochemical Precision: The (4R,5S,6S,7R) configuration of mozenavir positions its P1 and P2 benzyl groups optimally within the protease's hydrophobic S1 and S2 subsites. This spatial alignment maximizes van der Waals contacts with Val82, Ile84, and Val32 residues [9].
- P1/P1' Optimization: Introduction of 3-aminophenylmethyl groups at the N1 and N3 positions of the cyclic urea core enhances solubility and provides additional interaction sites with solvent-exposed protease regions [8].
Table 1: Key Binding Interactions of Mozenavir with HIV-1 Protease
Structural Element | Protease Residue | Interaction Type |
---|
Cyclic urea carbonyl | Ile50/Ile50' (NH) | Hydrogen bonding |
Cyclic urea NH | Gly27/Gly27' (C=O) | Hydrogen bonding |
P1/P1' benzyl groups | Val82/Ile84 | Hydrophobic contact |
P2 3-aminophenyl | Solvent interface | Solvent exposure |
Synthetic Pathways for Mozenavir Derivatives and Analogues
The synthesis of mozenavir derivatives leverages multi-step organic routes focused on constructing the chiral diazepan-2-one core and installing optimized substituents. A representative pathway involves:
- Core Formation: A diastereoselective [3+2] cycloaddition or urea cyclization assembles the bicyclic urea scaffold. Critical stereocenters are established using chiral auxiliaries or enantioselective catalysis [9].
- P1/P1' Functionalization: Alkylation of the cyclic urea nitrogen atoms with 3-nitrobenzyl bromide, followed by reduction to the 3-aminophenylmethyl groups.
- P2/P2' Installation: Diastereoselective aldol reactions introduce the dibenzyl substituents at C4 and C7. The Crimmins glycolate aldol methodology—employing titanium tetrachloride and oxazolidine-2-thione auxiliaries—ensures high enantiomeric excess (>98% ee) [2].
- Salt Formation: Treatment with methanesulfonic acid yields the dimesylate salt, enhancing crystallinity and solubility [8].
Table 2: Synthetic Steps for Key Mozenavir Analogues
Analog Structural Change | Synthetic Modification | Yield | Reference |
---|
P1' Carboxamide | Acylation of 4-amine with acyl chloride | 53–88% | [7] |
P2' Valine derivative | Coupling with Boc-valine/DCC | 70% | [7] |
Halogenated acetamide | Chloroacetylation of P2' amine | 59% | [7] |
Stereochemical Considerations in the Synthesis of Mozenavir Dimesylate
The asymmetric synthesis of mozenavir's four contiguous stereocenters is pivotal for its protease binding. Key stereochemical control points include:
- Chiral Induction: The Crimmins aldol reaction using (4R,5S)-4-methyl-5-phenyloxazolidine-2-thione directs the syn-addition of glycolate enolates to aldehydes, establishing C5 and C6 stereocenters with >95% diastereoselectivity [2].
- Epimerization Risks: The basic reaction conditions during P1' amide formation (e.g., triethylamine) may racemize acid-sensitive stereocenters. This is mitigated by low-temperature (0°C) acylation protocols [7].
- Crystallographic Validation: X-ray structures of protease-bound mozenavir confirm the trans relationship between the C4/C7 benzyl groups and C5/C6 hydroxyl moieties. This orientation maximizes hydrogen bonding with the protease's flap residues [9].
Structure-Activity Relationship (SAR) Studies of Cyclic Urea Scaffolds
SAR analyses of mozenavir derivatives reveal stringent structure-activity dependencies:
- Cyclic Urea Rigidity: Contraction to 5-membered imidazolidinones reduces potency due to suboptimal bond angles for hydrogen bonding. Expansion to 8-membered rings decreases enzymatic stability [9].
- P1/P1' Modifications: Replacing 3-aminophenyl with 4-aminophenyl (e.g., DMP-323) diminishes IC₅₀ by 10-fold due to altered solvent exposure. N-Methylation of the urea nitrogen ablates hydrogen-bond donation, reducing affinity >100-fold [9].
- P2' Amide Derivatives: Chloroacetamide analogues (e.g., compound 4a from [7]) exhibit picomolar Kᵢ values (4.4 pM) but poor antiviral activity due to cellular permeability issues. Conversely, valinamide derivatives (e.g., 4l) maintain nanomolar antiviral potency (IC₅₀ = 25 nM) by balancing lipophilicity and hydrogen bonding [7].
- Hydroxyl Group Significance: Etherification or elimination of the C5/C6 hydroxyls eradicates activity, confirming their role as catalytic aspartate hydrogen-bond acceptors [9].
Table 3: SAR of Key Mozenavir Analogues
Analog | P2' Modification | Protease Kᵢ (pM) | Antiviral IC₅₀ (nM) |
---|
Mozenavir | 3-Aminophenylmethyl | 16 | 1.6 |
2 | Carboxylic acid | 12.9 | >1000 |
4a | Chloroacetamide | 4.4 | >1000 |
4l | S-Valinamide | 445 | 25 |
4e | Ethylglycinamide | 9.1 | 280 |